1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole
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Overview
Description
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Compounds containing 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to the inhibition or modulation of the enzyme’s activity, resulting in various biological effects.
Biochemical Pathways
Compounds containing 1,2,3-triazole moieties are known to interact with various biochemical pathways due to their diverse biological activities . The exact pathways affected would depend on the specific targets of the compound and the nature of its interaction with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Comparison with Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- 11-(1H-pyrrol-1-yl)undecane-1-thiol
- Methyl 4-(1H-imidazol-1-yl)benzoate
Uniqueness: 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-9-14(10-21)11-22-13-18-12-19-22)15-3-5-16(6-4-15)20-7-1-2-8-20/h1-8,12-14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWZUFFEPWGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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